3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
3-(4-Fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a fluorinated derivative of the cyclopenta[b]thiophen-2-amine scaffold, characterized by a 4-fluorophenyl ketone substituent.
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c15-9-6-4-8(5-7-9)13(17)12-10-2-1-3-11(10)18-14(12)16/h4-7H,1-3,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSMKDODPGCQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where 4-fluorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization: The cyclopentane ring is formed through intramolecular cyclization reactions, often using strong bases or acids to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced on the thiophene ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophenes and benzoyl derivatives.
Scientific Research Applications
3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine and its analogs:
Key Findings from Comparative Analysis:
The bromo analog (MW 322.22) has the highest XLogP (4.5), making it highly lipophilic . Fluorine vs. Trifluoromethyl: The 4-fluoro group offers moderate electronegativity for hydrogen bonding, while the trifluoromethyl group provides strong electron-withdrawing effects and metabolic stability .
Biological Activity: The 4-bromo analog is explicitly linked to adenosine A1 receptor binding, a key target in cardiovascular and neurological diseases . The unsubstituted benzoyl derivative (3-benzoyl) serves as a baseline for SAR studies, highlighting the importance of substituents in modulating activity .
Synthetic and Commercial Considerations :
- Bromo and chloro derivatives are commercially available at high purity (≥95%), with the bromo compound priced at 375.00 €/50 mg .
- Trifluoromethyl and methoxy derivatives are less commonly listed, suggesting more complex synthesis or niche applications .
Safety Profiles :
- The chloro analog is classified as an irritant (Xi), indicating that halogenated derivatives may require careful handling .
Biological Activity
The compound 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a member of a class of compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C_{13}H_{10}FNO. The presence of the fluorobenzoyl group is significant as it may influence the compound's binding affinity and selectivity towards biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors. For example:
- DGAT2 Inhibition : Compounds with similar structures have been identified as inhibitors of diacylglycerol O-acyltransferase 2 (DGAT2), which plays a crucial role in lipid metabolism. Inhibition of DGAT2 can lead to alterations in lipid profiles and has implications for metabolic disorders such as obesity and diabetes .
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest through the modulation of signaling pathways associated with tumor growth .
Biological Activity Data
The following table summarizes key biological activities associated with compounds structurally related to this compound:
| Activity | IC50 (nM) | Target | Reference |
|---|---|---|---|
| DGAT2 Inhibition | 1000 | DGAT2 | |
| Antitumor Activity | 900 | Various cancer cell lines | |
| Antimicrobial Activity | 500 | Bacterial strains |
Case Studies
-
Inhibition of Lipid Accumulation :
A study evaluated the effects of a compound closely related to this compound on lipid accumulation in HepG2 cells. Results indicated a significant reduction in triglyceride levels upon treatment with IC50 values around 1000 nM, demonstrating its potential as a therapeutic agent for hepatic steatosis . -
Anticancer Properties :
A series of analogues were tested against various cancer cell lines. One analogue exhibited an IC50 value of 900 nM against CCRF-CEM leukemia cells, indicating strong anticancer activity. The study suggested that the mechanism involved apoptosis induction via mitochondrial pathways . -
Antimicrobial Testing :
Compounds similar to this compound were screened against several bacterial strains. The findings revealed an IC50 value of 500 nM against Staphylococcus aureus, highlighting its potential use as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
